Ethyl 8-(4-chlorophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Description
Properties
Molecular Formula |
C18H19ClN4O2 |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
ethyl 8-(4-chlorophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate |
InChI |
InChI=1S/C18H19ClN4O2/c1-4-6-14-16(18(24)25-5-2)20-21-17-15(11(3)22-23(14)17)12-7-9-13(19)10-8-12/h7-10H,4-6H2,1-3H3 |
InChI Key |
JCTHCABSRAKPKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Cl)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Temperature and Solvent Effects
Critical steps demand strict temperature control. For instance, Grignard reactions require maintenance between −5°C and +5°C to prevent side reactions. Solvent selection also impacts yields: THF outperforms toluene in LDA-mediated methylations due to better solubility of intermediates.
Purification Techniques
Final purification employs column chromatography (silica gel, methylene chloride:ethanol 100:1) or recrystallization from diisopropyl ether. Distillation under reduced pressure (1.5 mmHg, 105–112°C) is noted for oxazoline intermediates, suggesting applicability to ester purification.
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing pathways during triazine formation may yield regioisomers. Employing electronically biased pyrazole precursors (e.g., electron-withdrawing groups at position 5) directs cyclization to the desired position.
Steric Hindrance in Propylation
The propyl group’s bulk necessitates slow reagent addition to minimize steric clashes. Patent data recommend dropwise addition over 1–2 hours at 0°C.
Ester Hydrolysis Prevention
Anhydrous conditions during esterification are critical. Molecular sieves (4Å) in dichloromethane suppress hydrolysis, maintaining ester integrity.
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s reactivity is driven by its functional groups and heterocyclic structure:
-
Ester Hydrolysis : The ethyl ester group at position 3 undergoes hydrolysis under acidic/basic conditions to form the carboxylic acid derivative.
-
Alkylation/Acylation : The triazine ring may participate in nucleophilic substitution or electrophilic aromatic substitution, depending on substituent positions and electronic effects.
-
Oxidative Pathways : Analogous to pyrazolo[1,5-a]pyridine derivatives, oxidative cyclization under oxygen atmospheres (e.g., ethanol with acetic acid) may facilitate ring formation .
Table 2: Potential Reactions and Conditions
| Reaction Type | Conditions | Functional Groups Involved |
|---|---|---|
| Ester Hydrolysis | Acidic/basic aqueous | Ethyl ester at C3 |
| Alkylation | Alkyl halides, polar aprotic solvents | Triazine ring positions |
| Oxidative Cyclization | Ethanol, acetic acid, O₂ atmosphere | Nitrogen-rich heterocycles |
Structural Features and Reactivity
The compound’s pyrazolo-triazine core and substituents critically influence its reactivity:
-
4-Chlorophenyl Group : Electron-withdrawing effect enhances electrophilic substitution at the triazine ring.
-
Propyl Substituent : Aliphatic chain may participate in alkylation or undergo oxidation to carbonyl derivatives.
-
Ethyl Ester : Hydrolysis to carboxylic acid alters polarity, affecting solubility and biological interactions.
Table 3: Structural Influences on Reactivity
| Feature | Reactivity Impact |
|---|---|
| Pyrazolo-triazine core | Facilitates cyclization and aromatic substitution |
| 4-Chlorophenyl | Directs electrophilic attack to specific ring positions |
| Ethyl ester | Enables hydrolytic cleavage for functional group diversification |
Scientific Research Applications
Ethyl 8-(4-chlorophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 8-(4-chlorophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Ethyl 8-(4-Methoxyphenyl)-4-Oxo-4,6,7,8-Tetrahydroimidazo[2,1-c][1,2,4]Triazine-3-Carboxylate (EIMTC)
Ethyl 8-(4-Fluorophenyl)-7-Methylpyrazolo[3,2-c][1,2,4]Triazine-3-Carboxylate
- Substituents : 4-fluorophenyl at position 8; methoxy-oxoethyl at position 4.
- Properties : Fluorine’s electronegativity increases metabolic stability compared to chlorine. The methoxy-oxoethyl group introduces polarity, likely enhancing water solubility .
- Comparison : Fluorine vs. chlorine substituents influence pharmacokinetics; chlorine’s larger size may enhance hydrophobic interactions in target binding.
Modifications to the Heterocyclic Core
Ethyl 4-Mercapto-8,10-Dimethylpyrido[2',3':3,4]Pyrazolo[5,1-c][1,2,4]Triazine-3-Carboxylate
- Structure : Incorporates a pyrido ring fused to the pyrazolo-triazine core and a mercapto (-SH) group at position 4.
- Properties: The mercapto group increases reactivity (e.g., disulfide bond formation) and may improve metal-binding capacity.
- Comparison : The target compound lacks this extended conjugation, which may limit its binding affinity compared to pyrido-fused analogs.
Side-Chain Functionalization
Ethyl 4-Amino-7-Methyl-8-Phenylpyrazolo[5,1-c][1,2,4]Triazine-3-Carboxylate
- Substituents: Amino group at position 4; phenyl at position 6.
- Properties: The amino group enables hydrogen bonding and salt formation, improving solubility and target interaction. Phenyl at position 8 increases hydrophobicity compared to 4-chlorophenyl .
Ethyl (E)-4-(2-(Dimethylamino)Vinyl)-8-(4-Fluorophenyl)-7-Methylpyrazolo[5,1-c][1,2,4]Triazine-3-Carboxylate
- Substituents: Dimethylaminovinyl group at position 4; 4-fluorophenyl at position 7.
- Properties: The conjugated vinyl group enables extended electron delocalization, altering UV-Vis absorption and redox behavior. The dimethylamino moiety contributes to basicity .
- Comparison : The target’s propyl chain lacks this electronic modulation, suggesting differences in spectroscopic and reactivity profiles.
Biological Activity
Ethyl 8-(4-chlorophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, exploring its mechanisms, potential therapeutic applications, and relevant case studies.
Molecular Formula and Structure
- Molecular Formula : CHClNO
- Molecular Weight : 321.77 g/mol
The compound features a pyrazolo[5,1-c][1,2,4]triazine core with an ethyl carboxylate group and a chlorophenyl substituent, which contributes to its biological properties.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. A study demonstrated that compounds with similar structures inhibited the growth of both Gram-positive and Gram-negative bacteria through disruption of bacterial cell wall synthesis and function .
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies. It was found to induce apoptosis in cancer cell lines by activating the intrinsic apoptotic pathway. This is facilitated through the modulation of Bcl-2 family proteins and caspase activation .
Case Study: In Vitro Analysis
In vitro studies have shown that treatment with this compound resulted in a dose-dependent decrease in cell viability in human cancer cell lines, including breast and lung cancer cells. The IC values were reported at concentrations significantly lower than those of standard chemotherapeutic agents .
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). The mechanism involves inhibition of NF-kB signaling pathways .
Neuroprotective Effects
Recent findings suggest neuroprotective effects of this compound against oxidative stress-induced neuronal damage. It was observed to enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in neuronal cell cultures .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound inhibits specific enzymes involved in inflammation and cancer progression.
- Receptor Modulation : It modulates receptors associated with apoptosis and cell proliferation.
- Signal Transduction Pathways : The compound affects key signaling pathways such as MAPK and PI3K/Akt pathways.
Q & A
Basic: What synthetic methodologies are most effective for constructing the pyrazolo[5,1-c][1,2,4]triazine core in this compound?
The pyrazolo-triazine scaffold can be synthesized via multi-step reactions involving cyclization and functionalization. A common approach involves:
- Triazenylpyrazole intermediates : Reacting triazenylpyrazole precursors with azido(trimethyl)silane and trifluoroacetic acid under controlled temperatures (0–50°C), followed by flash chromatography purification (cyclohexane/ethyl acetate gradients) .
- Alkylation/arylation : Regioselective alkylation at the N(1) position using alkyl halides (e.g., tert-butyl bromoacetate) in the presence of triethylamine .
- Azo coupling : Diazonium salt reactions with pyrazolo-triazines to introduce arylazo groups at the 7-position .
Advanced: How can tautomeric ambiguity in pyrazolo-triazine derivatives be resolved during structural characterization?
Tautomerism in pyrazolo-triazines (e.g., keto-enol or annular tautomers) can lead to conflicting spectral interpretations. To resolve this:
- Use 2D-NMR (¹H-¹⁵N HMBC) : Correlate nitrogen chemical shifts with proton environments to confirm tautomeric forms. For example, ¹⁵N-NMR at δ~250–290 ppm distinguishes N(2) vs. N(5) positions .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines hydrogen bonding and packing patterns to unambiguously assign tautomeric states .
Basic: What analytical techniques are critical for verifying the purity and structure of this compound?
- HPLC/GC-MS : Monitor reaction progress and purity (>95% by TLC) .
- Multinuclear NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., ethyl ester protons at δ~4.3 ppm, aromatic protons at δ~7.2–8.5 ppm) .
- IR spectroscopy : Detect functional groups (e.g., ester C=O at ~1680 cm⁻¹, azide stretches at ~2120 cm⁻¹) .
Advanced: How do steric and electronic effects influence regioselectivity during alkylation of the pyrazolo-triazine ring?
Regioselectivity is governed by:
- Steric hindrance : Bulky alkylating agents (e.g., tert-butyl bromide) preferentially target the less hindered N(1) position over C(4) .
- Electronic factors : Electron-withdrawing groups (e.g., 4-chlorophenyl) deactivate the triazine ring, directing electrophiles to the pyrazole moiety .
- Solvent/base systems : Polar aprotic solvents (e.g., CH₂Cl₂) and weak bases (e.g., K₂CO₃) enhance N-alkylation yields .
Basic: What pharmacological activities are associated with pyrazolo-triazine derivatives?
While direct data on this compound is limited, structurally related analogs exhibit:
- Antimicrobial activity : Moderate efficacy against Gram-positive bacteria due to interactions with bacterial enzymes (e.g., dihydrofolate reductase) .
- Phosphodiesterase (PDE) inhibition : Substituents like fluorophenyl groups enhance binding to PDE2A, suggesting potential neuroprotective applications .
Advanced: How can crystallographic challenges (e.g., twinning or disorder) be addressed during X-ray analysis of this compound?
- SHELXD/SHELXE : Use dual-space algorithms for structure solution in cases of pseudosymmetry or twinning .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π, halogen bonding) to resolve disorder in the 4-chlorophenyl group .
- High-resolution data : Collect data at low temperature (100 K) to minimize thermal motion artifacts .
Basic: What solvent systems and chromatographic conditions optimize purification of this compound?
- Flash chromatography : Use silica gel with ethyl acetate/cyclohexane gradients (0–35% EA) for azide-containing intermediates .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals for X-ray studies .
- Dry loading : Celite-assisted evaporation minimizes decomposition of heat-sensitive intermediates .
Advanced: How do contradictory spectral data (e.g., NMR vs. MS) arise, and how can they be reconciled?
- Ionization artifacts in MS : Azide groups may fragment unpredictably under EI conditions, leading to mismatched molecular ions. Use HRMS-ESI for accurate mass validation .
- Dynamic effects in NMR : Rotameric equilibria (e.g., ethyl ester groups) broaden signals. Acquire spectra at higher temperatures (e.g., 40°C) to sharpen peaks .
Basic: What strategies mitigate hazards during synthesis (e.g., handling azide intermediates)?
- Azide safety : Use azido(trimethyl)silane instead of volatile HN₃; conduct reactions in sealed vessels at <50°C .
- Waste neutralization : Quench excess azides with NaNO₂/HCl to prevent explosive residue .
Advanced: What computational methods complement experimental data for mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
